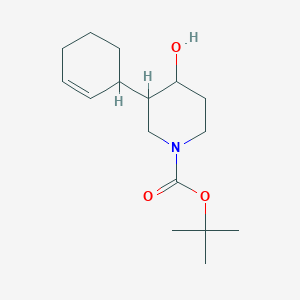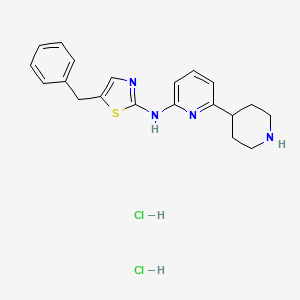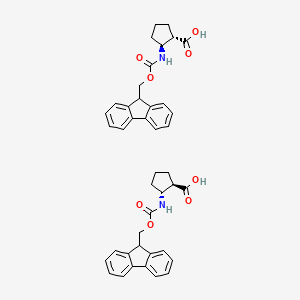
Mirincamycin HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de mirincamicina es un antibiótico lincosamida que ha sido estudiado por su potencial uso en el tratamiento de la malaria, particularmente las cepas multirresistentes de Plasmodium falciparum . Es un inhibidor de la biosíntesis de proteínas y ha mostrado promesa en terapias combinadas para la profilaxis y el tratamiento de la malaria .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de clorhidrato de mirincamicina implica varios pasos, incluida la formación de la estructura central de lincosamida. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción no están disponibles en la literatura, pero generalmente involucra el uso de varios reactivos orgánicos y catalizadores para lograr las transformaciones químicas deseadas .
Métodos de producción industrial
Los métodos de producción industrial para el clorhidrato de mirincamicina probablemente involucrarían la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluiría el uso de reactores industriales, procesos de purificación como cristalización o cromatografía, y medidas estrictas de control de calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de mirincamicina sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones típicamente involucran temperaturas, presiones y niveles de pH controlados para garantizar el resultado deseado .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados de clorhidrato de mirincamicina, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
Química: Sirve como un compuesto modelo para estudiar los antibióticos lincosamida y sus propiedades químicas.
Biología: Se utiliza en la investigación para comprender los mecanismos de inhibición de la biosíntesis de proteínas.
Industria: Puede tener aplicaciones en el desarrollo de nuevos agentes antimicrobianos y productos farmacéuticos.
Mecanismo De Acción
El clorhidrato de mirincamicina ejerce sus efectos al inhibir la biosíntesis de proteínas en bacterias y parásitos. Se une a la subunidad 50S del ribosoma bacteriano, evitando el ensamblaje del ribosoma y el proceso de traducción. Esta inhibición interrumpe la producción de proteínas esenciales, lo que lleva a la muerte del microorganismo .
Comparación Con Compuestos Similares
El clorhidrato de mirincamicina es similar a otros antibióticos lincosamida como la clindamicina. Tiene propiedades únicas que lo hacen particularmente eficaz contra ciertas cepas de malaria. Los compuestos similares incluyen:
Clindamicina: Otro antibiótico lincosamida con mecanismos de acción similares.
Lincomicina: Un antibiótico lincosamida de origen natural.
Azitromicina: Un antibiótico macrólido con una estructura diferente pero con propiedades similares de inhibición de la síntesis de proteínas
El clorhidrato de mirincamicina destaca por su posible efectividad en terapias combinadas para la malaria y su capacidad para dirigirse a cepas multirresistentes .
Propiedades
Fórmula molecular |
C19H36Cl2N2O5S |
|---|---|
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H35ClN2O5S.ClH/c1-4-5-6-7-11-8-12(21-9-11)18(26)22-13(10(2)20)17-15(24)14(23)16(25)19(27-17)28-3;/h10-17,19,21,23-25H,4-9H2,1-3H3,(H,22,26);1H |
Clave InChI |
YQEJFKZIXMSIBY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12295683.png)

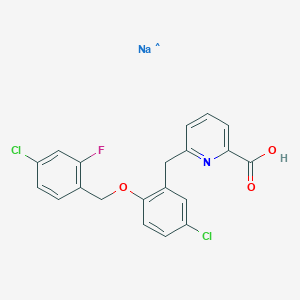
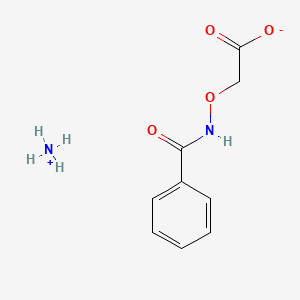
![[(7-Nitro-2,3-dioxoquinoxalin-5-yl)methylamino]methylphosphonic acid](/img/structure/B12295709.png)
![4-(2-{2-chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B12295712.png)
![beta-D-Glucopyranoside, (3beta,22alpha,25S)-22,25-epoxy-26-(beta-D-glucopyranosyloxy)furost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[O-beta-D-glucopyranosyl-(1-->3)-beta-D-glucopyranosyl-(1-->2)]-](/img/structure/B12295714.png)

![2-amino-N-[1-[2-[2,3-bis(2-amino-3-cyclohexylpropanoyl)-3-[1-[1-(2-amino-3-cyclohexylpropanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-4-(2-aminopropanoyl)-2-formylpyrrolidine-1-carbonyl]-2,3-dihydropyrrol-1-yl]-3-methyl-1-oxobutan-2-yl]-3-cyclohexylpropanamide](/img/structure/B12295739.png)


